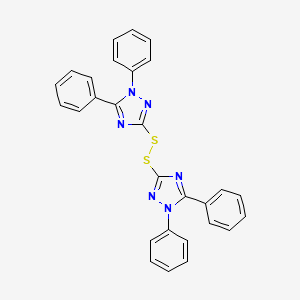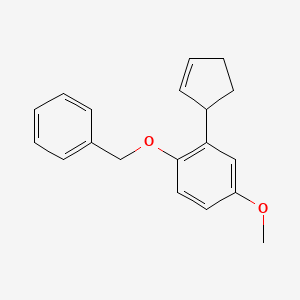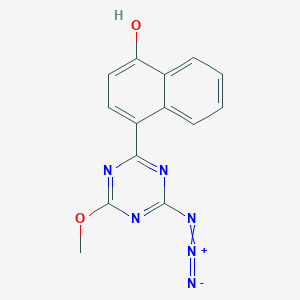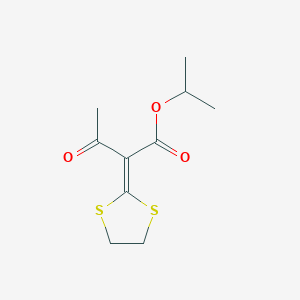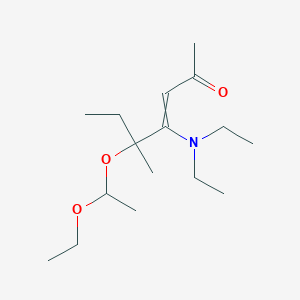
3-(1-Hydroxycyclohexyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)oxolan-2-one typically involves the cyclization of a hydroxy acid precursor. One common method is the intramolecular esterification of 3-(1-hydroxycyclohexyl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Hydroxycyclohexyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: The major products include cyclohexanone derivatives.
Reduction: The major products are cyclohexyl diols.
Substitution: The major products are halogenated cyclohexyl derivatives.
科学的研究の応用
3-(1-Hydroxycyclohexyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving lactones.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-(1-Hydroxycyclohexyl)oxolan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of lactones, leading to the formation of hydroxy acids. These hydroxy acids can then participate in further metabolic pathways, contributing to various physiological effects.
類似化合物との比較
Similar Compounds
Oxolan-3-one: A similar lactone with a different substitution pattern.
Tetrahydrofuran-3-one: Another cyclic ester with a similar ring structure but different functional groups.
Cyclohexanone: A related compound with a ketone group instead of a lactone ring.
Uniqueness
3-(1-Hydroxycyclohexyl)oxolan-2-one is unique due to the presence of both a hydroxycyclohexyl group and an oxolan-2-one ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61097-33-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
3-(1-hydroxycyclohexyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c11-9-8(4-7-13-9)10(12)5-2-1-3-6-10/h8,12H,1-7H2 |
InChIキー |
XXTSLPDJULQVJT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2CCOC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


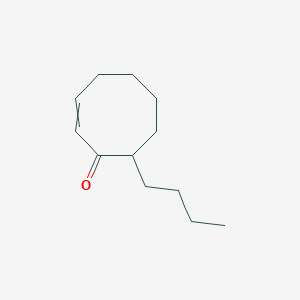
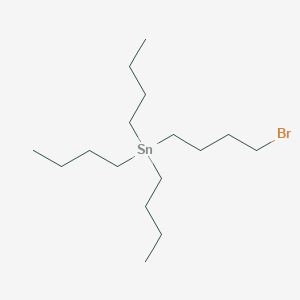
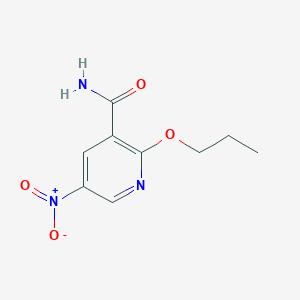
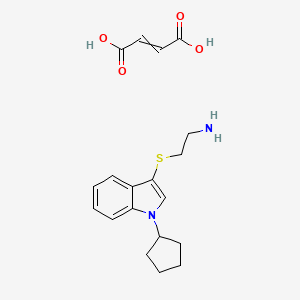
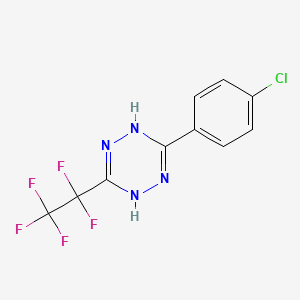
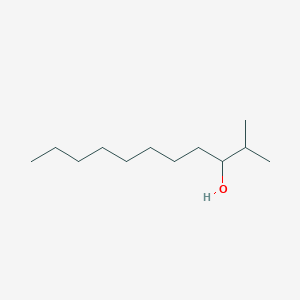
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
